
2-Thiazolidinethione, 3-(1-oxotetradecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolidinethione, 3-(1-oxotetradecyl)- is a heterocyclic compound that belongs to the thiazolidinethione family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxotetradecyl)- typically involves the reaction of thiazolidine-2-thione with a halohydrocarbon. For instance, thiazolidine-2-thione can be reacted with 1-bromotetradecane in the presence of a base such as sodium hydroxide in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolidinethione, 3-(1-oxotetradecyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 1-oxotetradecyl side chain can be reduced to form alcohols.
Substitution: The hydrogen atoms in the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidinethione derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thiazolidinethione, 3-(1-oxotetradecyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxotetradecyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: A simpler analog without the 1-oxotetradecyl group.
Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes, characterized by a similar thiazolidine ring structure.
Uniqueness
2-Thiazolidinethione, 3-(1-oxotetradecyl)- is unique due to the presence of the long 1-oxotetradecyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Eigenschaften
CAS-Nummer |
86137-74-8 |
|---|---|
Molekularformel |
C17H31NOS2 |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)tetradecan-1-one |
InChI |
InChI=1S/C17H31NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-14-15-21-17(18)20/h2-15H2,1H3 |
InChI-Schlüssel |
XBEFNNHCBHARNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N1CCSC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)
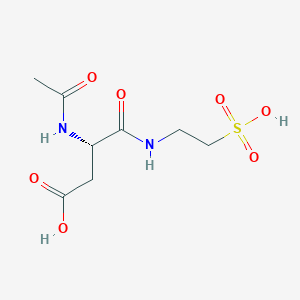
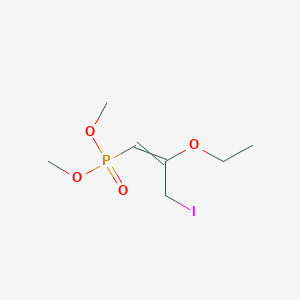
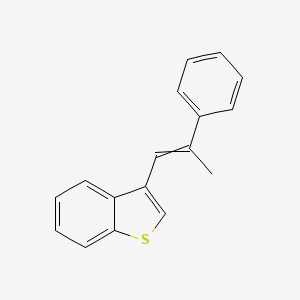
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
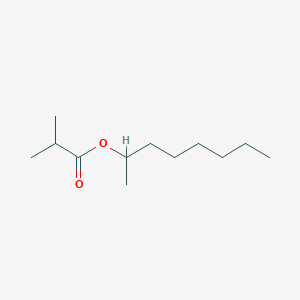

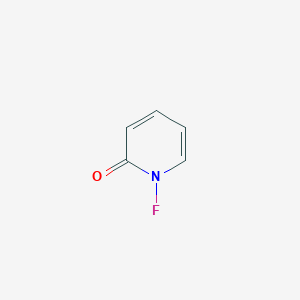

![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
